molecular formula C24H18ClN3O B2896905 3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-91-2

3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2896905
CAS RN: 901005-91-2
M. Wt: 399.88
InChI Key: RKJPSCNLCVPAOE-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, anticancer, and antimicrobial activity .


Synthesis Analysis

The synthesis of quinazoline and its derivatives has been achieved through various established protocols. The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives has been elucidated using various techniques such as single-crystal X-ray diffraction, FT-IR, UV–visible, 1H NMR .


Chemical Reactions Analysis

Quinazoline and quinazolinone compounds participate in both electrophilic and nucleophilic substitution reactions . They are also known to react with various reagents and undergo transformations .


Physical And Chemical Properties Analysis

Quinazoline and quinazolinone derivatives have unique physical and chemical properties that contribute to their biological activities. These properties can be studied using various techniques such as density functional theory .

Scientific Research Applications

I have conducted several searches to find information on the scientific research applications of “3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”, but unfortunately, there seems to be a lack of specific details available in the public domain regarding its unique applications. The searches returned general information on related compounds and their bioactivities, such as antileishmanial and antimalarial activities , as well as some synthesis methods , but did not provide the detailed applications you are looking for.

Safety and Hazards

The safety and hazards associated with quinazoline and quinazolinone derivatives depend on their specific chemical structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research of quinazoline and quinazolinone derivatives involve the development of new synthetic methods, exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-3-9-18(10-4-15)28-24-20-13-19(29-2)11-12-22(20)26-14-21(24)23(27-28)16-5-7-17(25)8-6-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJPSCNLCVPAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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